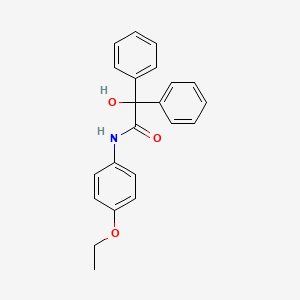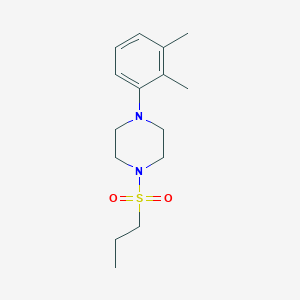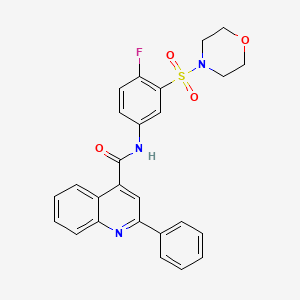
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide, also known as MPS or MPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPS is a selective antagonist of the mineralocorticoid receptor, a type of steroid hormone receptor that is involved in the regulation of electrolyte and water balance in the body. In
作用机制
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide acts as a selective antagonist of the mineralocorticoid receptor, which is a type of steroid hormone receptor that is involved in the regulation of electrolyte and water balance in the body. By blocking this receptor, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide reduces the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion. This leads to a reduction in blood pressure and an improvement in cardiovascular function.
Biochemical and Physiological Effects:
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to reduce blood pressure and improve cardiovascular function. N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has also been shown to reduce inflammation and oxidative stress, which are both implicated in the development of cardiovascular disease.
实验室实验的优点和局限性
One of the main advantages of using N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in lab experiments is its selectivity for the mineralocorticoid receptor. This allows researchers to study the effects of blocking this specific receptor without affecting other steroid hormone receptors. However, one limitation of using N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide is its complex synthesis method, which may limit its availability for research.
未来方向
There are a number of future directions for research on N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide. One area of interest is the potential therapeutic applications of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in the treatment of cardiovascular disease. Further studies are needed to determine the optimal dosage and administration of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide for these conditions. Another area of interest is the potential use of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide in the treatment of other conditions, such as diabetes and chronic kidney disease. Additionally, further research is needed to explore the mechanisms of action of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide and its effects on other physiological systems in the body.
合成方法
The synthesis of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide involves the reaction of 2-phenoxyphenylboronic acid with 5-morpholin-4-ylsulfonyl chloride in the presence of a palladium catalyst. The resulting intermediate product is then reacted with 3-phenylpropanoyl chloride to yield N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide. The synthesis of N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been studied extensively in the field of cardiovascular research due to its potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular diseases. N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has been shown to selectively block the mineralocorticoid receptor, which is involved in the regulation of blood pressure and electrolyte balance. By blocking this receptor, N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide has the potential to reduce blood pressure and improve cardiovascular function.
属性
IUPAC Name |
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c28-25(14-11-20-7-3-1-4-8-20)26-23-19-22(33(29,30)27-15-17-31-18-16-27)12-13-24(23)32-21-9-5-2-6-10-21/h1-10,12-13,19H,11,14-18H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZURNMWUHJXADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)NC(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-morpholin-4-ylsulfonyl-2-phenoxyphenyl)-3-phenylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[1-(4-Ethylphenyl)ethylamino]-2-oxoethyl] 2-(4-ethylphenoxy)acetate](/img/structure/B7468693.png)
![N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7468699.png)
![[2-(furan-2-ylmethylcarbamoylamino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468707.png)

![[2-(2-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7468710.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-[1-(2,4-dichlorophenyl)ethyl]acetamide](/img/structure/B7468716.png)

![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)
![[2-[(2-Methoxydibenzofuran-3-yl)amino]-2-oxoethyl] 4-chloro-3-nitrobenzoate](/img/structure/B7468771.png)
![[2-[1-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chlorobenzoate](/img/structure/B7468773.png)
![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
